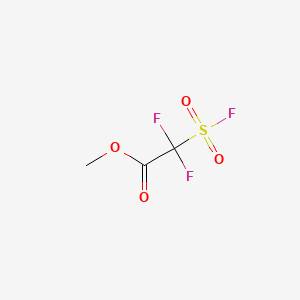

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

描述

属性

IUPAC Name |

methyl 2,2-difluoro-2-fluorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJCAQADCPTHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338209 | |

| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-15-9 | |

| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis and Synthetic Utility of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), a versatile and powerful reagent, has carved a significant niche in modern synthetic chemistry, particularly in the introduction of fluorine-containing moieties into organic molecules. This technical guide provides an in-depth exploration of the history, discovery, and multifaceted applications of MDFA. It offers a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions—trifluoromethylation and difluorocyclopropanation—and a thorough examination of the underlying reaction mechanisms. This document is intended to serve as a critical resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the effective utilization of this potent fluorinating agent.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorinating reagents. Among these, this compound, also known as MDFA or Chen's reagent, has emerged as a highly effective and versatile tool. It is particularly valued for its ability to serve as a precursor for the trifluoromethyl (CF3) group and as a source of difluorocarbene (:CF2). These reactive intermediates are instrumental in the synthesis of a wide array of fluorinated compounds with significant applications in the pharmaceutical and agrochemical industries. This guide delves into the core aspects of MDFA, from its initial discovery to its contemporary applications.

History and Discovery

The development of this compound is rooted in the broader exploration of organofluorine chemistry. The initial synthesis of this compound was reported by Qing-Yun Chen and S.W. Wu in 1989. Their work laid the foundation for its subsequent development and application as a key synthetic reagent. The primary route to MDFA involves the reaction of tetrafluoroethane-β-sultone with methanol.[1] This method provides a straightforward and efficient means of producing this valuable compound.

Physicochemical and Spectral Properties

MDFA is a colorless to pale yellow liquid with a sharp odor.[2] A comprehensive summary of its key physical and spectral properties is provided in the tables below, offering a valuable reference for its handling, characterization, and use in quantitative studies.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 680-15-9 | [2] |

| Molecular Formula | C3H3F3O4S | [3] |

| Molecular Weight | 192.11 g/mol | [3] |

| Boiling Point | 117-118 °C (lit.) | [3] |

| Density | 1.509 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.351 (lit.) | [3] |

Spectral Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectrum available | [4][5] |

| ¹³C NMR | Spectrum available | [5] |

| ¹⁹F NMR | Spectrum available | [5] |

| IR (Infrared) | Spectrum available | [5] |

| Mass Spec (MS) | Spectrum available | [5] |

Key Reactions and Mechanisms

MDFA is primarily utilized for two key types of transformations: trifluoromethylation and difluorocyclopropanation. Both reactions proceed via the in-situ generation of highly reactive intermediates.

Trifluoromethylation

MDFA is a widely used reagent for the introduction of the trifluoromethyl (CF3) group into a variety of organic substrates, including aryl halides and alkyl halides.[6] The reaction is typically mediated by a copper(I) salt, such as copper(I) iodide (CuI).[7]

The proposed mechanism for this transformation involves the generation of a difluorocarbene intermediate. This carbene then reacts with a fluoride ion and the copper(I) salt to form a trifluoromethylcopper(III) species, which subsequently undergoes reductive elimination to yield the trifluoromethylated product.[7]

Caption: Proposed mechanism for copper-mediated trifluoromethylation using MDFA.

Difluorocyclopropanation

Under specific high-temperature and high-concentration conditions, MDFA can serve as an efficient source of difluorocarbene (:CF2).[8] This reactive intermediate can then undergo a [2+1] cycloaddition reaction with alkenes to form gem-difluorocyclopropanes.[8] This reactivity is comparable to that of the well-known difluorocarbene precursor, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA).[8]

Caption: General workflow for the difluorocyclopropanation of alkenes using MDFA.

Experimental Protocols

The following sections provide detailed experimental procedures for the key applications of MDFA. These protocols are based on established literature methods and are intended to serve as a guide for laboratory practice.

Protocol for Trifluoromethylation of an Aryl Halide

This protocol outlines a general procedure for the copper-mediated trifluoromethylation of an aryl iodide.[7]

Materials:

-

Aryl iodide

-

This compound (MDFA)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl iodide (1.0 eq) and copper(I) iodide (1.2 eq).

-

Under a positive pressure of nitrogen, add anhydrous DMF via syringe.

-

Add this compound (2.0-3.0 eq) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Difluorocyclopropanation of an Alkene

This protocol describes a general procedure for the difluorocyclopropanation of an alkene using MDFA as the difluorocarbene source.[9]

Materials:

-

Alkene

-

This compound (MDFA)

-

Potassium iodide (KI) (optional, can act as a demethylating agent)

-

Anhydrous dioxane

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for high-temperature reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the alkene (1.0 eq) and anhydrous dioxane.

-

Heat the solution to a high temperature (typically >100 °C).

-

Slowly add this compound (2.0-3.0 eq) to the heated solution via a syringe pump over several hours.

-

Maintain the high temperature and stir the reaction mixture for the required time, monitoring the reaction by GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Pharmaceutical Synthesis

The unique ability of MDFA to introduce trifluoromethyl and gem-difluorocyclopropyl groups has made it an invaluable tool in drug discovery and development. These fluorine-containing motifs can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

A notable application of MDFA is in the synthesis of complex molecules, such as trifluoromethylated steroids.[7] The introduction of a CF3 group into a steroid backbone can profoundly impact its biological activity.

The synthesis of intermediates for pharmaceutically active compounds is another key application. For instance, MDFA is used in the preparation of 5-chloro-2-fluoro-4-(trifluoromethyl)aniline hydrochloride, a crucial building block in the synthesis of certain agrochemicals and pharmaceuticals.[10] The workflow for a multi-step synthesis of a trifluoromethylated aromatic intermediate is depicted below.

Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate using MDFA.

Conclusion

This compound has proven to be a robust and versatile reagent in the field of organofluorine chemistry. Its ability to efficiently generate both trifluoromethylating species and difluorocarbene under relatively mild conditions has made it an indispensable tool for synthetic chemists. The applications of MDFA in the synthesis of complex molecules, particularly in the context of drug discovery and development, continue to expand. This technical guide has provided a comprehensive overview of the history, properties, and synthetic utility of MDFA, with the aim of equipping researchers and professionals with the knowledge to effectively harness its synthetic potential. As the demand for novel fluorinated molecules grows, the importance of reagents like MDFA is set to increase, paving the way for future innovations in chemistry and medicine.

References

- 1. chembk.com [chembk.com]

- 2. This compound 97 680-15-9 [sigmaaldrich.com]

- 3. This compound | 680-15-9 [chemicalbook.com]

- 4. This compound(680-15-9) 1H NMR [m.chemicalbook.com]

- 5. This compound | C3H3F3O4S | CID 547667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound, a difluorocarbene reagent with reactivity comparable to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [guidechem.com]

Spectroscopic and Synthetic Profile of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), a versatile reagent in modern organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR) data, details experimental protocols for its synthesis, and presents this information in a structured format for easy reference by researchers and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

This compound is a molecule of significant interest due to its trifluoromethylating and difluorocarbene-donating capabilities. Its structure has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While comprehensive spectral data is often embedded within larger research articles, this guide summarizes the key expected spectroscopic signatures. The following tables represent a compilation of typical spectroscopic data for MDFA.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.9 | Singlet | N/A | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~158 | Triplet | JCF ≈ 30 | C=O |

| ~115 | Triplet of Doublets | JCF ≈ 300, JCF' ≈ 40 | -CF₂- |

| ~54 | Singlet | N/A | -OCH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~45 | Triplet | JFF ≈ 8 | -SO₂F |

| ~-100 | Doublet | JFF ≈ 8 | -CF₂ - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of tetrafluoroethane-β-sultone with anhydrous methanol. This procedure should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Tetrafluoroethane-β-sultone

-

Anhydrous Methanol

-

Ice bath

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser)

Procedure:

-

An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a constant-pressure addition funnel, and a nitrogen inlet is charged with anhydrous methanol.

-

The flask is cooled in an ice bath.

-

Tetrafluoroethane-β-sultone is added dropwise to the stirred methanol via the addition funnel over a period of time, maintaining the temperature of the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The system is then purged with nitrogen gas to remove any residual volatile byproducts.

-

The resulting crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.

NMR Spectroscopic Analysis

The characterization of the synthesized this compound is performed using NMR spectroscopy.

Instrumentation:

-

A standard NMR spectrometer (e.g., 300 MHz or 400 MHz for ¹H NMR).

Sample Preparation:

-

A small amount of the purified product is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts.

Data Acquisition:

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired according to standard instrument protocols.

-

For ¹⁹F NMR, an external reference standard like trichlorofluoromethane (CFCl₃) is typically used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

physical and chemical properties of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, commonly referred to as MDFA, is a versatile and highly reactive fluorinated reagent that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural features, incorporating a difluoromethyl group, a fluorosulfonyl moiety, and a methyl ester, render it a potent agent for the introduction of fluorine-containing functionalities into organic molecules. This guide provides an in-depth overview of the physical and chemical properties of this compound, including experimental protocols and mechanistic insights into its key reactions.

Physical Properties

This compound is a colorless to yellowish liquid at room temperature.[1][2] Its key physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C3H3F3O4S | [2][3] |

| Molecular Weight | 192.11 g/mol | [2][3] |

| Boiling Point | 117-118 °C | [2][4][5][6][7][8] |

| Density | 1.509 g/mL at 25 °C | [2][4][6][7][8] |

| Refractive Index (n20/D) | 1.351 | [2][5][6][7][8] |

| Flash Point | 47 °C (116.6 °F) | [4][5][6] |

| Appearance | Colorless to yellowish liquid | [1][2][5] |

| Storage Temperature | 2-8°C (protect from light) | [2][7] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its ability to serve as a precursor to highly reactive intermediates, making it a valuable tool for the synthesis of complex fluorinated molecules.

Difluorocarbene Generation and Difluorocyclopropanation

Under specific high-concentration and high-temperature conditions, this compound can act as an efficient source of difluorocarbene (:CF2).[7][8] This reactivity is comparable to that of the well-known difluorocarbene reagent, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA).[7][8] The generated difluorocarbene can then react with alkenes to form gem-difluorocyclopropanes, a structural motif of increasing interest in pharmaceutical and agrochemical research.[6]

A proposed mechanism for the generation of difluorocarbene from MDFA is depicted below. The reaction is thought to be initiated by a demethylating agent, such as an iodide ion.[9]

Trifluoromethylation Reactions

This compound is a widely used reagent for the trifluoromethylation of alkyl and aryl halides.[10][11] This reaction is typically mediated by a copper(I) salt, such as copper(I) iodide (CuI).[4] The process is believed to proceed through the in-situ formation of a trifluoromethylcopper species ([CF3Cu]).[4]

The proposed mechanism for the copper-mediated trifluoromethylation using MDFA is as follows:

This method provides a direct and efficient route to introduce the trifluoromethyl group, which is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

Experimental Protocols

While specific experimental details for the determination of all physical properties are not extensively documented in publicly available literature, the following represents a detailed protocol for a representative chemical application of this compound.

General Procedure for Trifluoromethylation of an Aryl Halide

This protocol is adapted from a literature procedure for the trifluoromethylation of a steroidal molecule.[4]

Materials:

-

Aryl halide (1 equivalent)

-

This compound (MDFA) (6.3 equivalents)

-

Copper(I) iodide (CuI) (1.2 equivalents)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO3)

-

2 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aryl halide (10 mmol), CuI (12 mmol), and anhydrous NMP (10 mL).

-

To the stirred suspension, add this compound (63 mmol) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 5 hours. The solution will typically turn dark red.

-

Cool the reaction mixture to room temperature and add an additional portion of MDFA (16 mmol).

-

Reheat the mixture to 80 °C and stir for an additional 10 hours.

-

After cooling to room temperature, dilute the reaction mixture with EtOAc (200 mL).

-

Wash the organic layer successively with saturated aqueous NaHCO3 (100 mL), 2 M HCl (100 mL), and brine (100 mL).

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired trifluoromethylated product.[4]

Note: Reaction progress can be monitored by thin-layer chromatography (TLC), although in some cases, the starting material and product may have similar Rf values.[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

IR spectra, typically acquired using Attenuated Total Reflectance (ATR) on a neat sample, can confirm the presence of key functional groups such as the carbonyl (C=O) of the ester and the sulfonyl (S=O) group.[5]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[5]

-

Detailed spectral data, including peak listings and assignments, can be found in various chemical databases.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][11][14] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4] Keep away from heat, sparks, open flames, and other ignition sources.[11][14] Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

Conclusion

This compound is a powerful and versatile reagent for the introduction of fluorine atoms into organic molecules. Its ability to act as a precursor for both difluorocarbene and trifluoromethylating agents makes it an invaluable tool for synthetic chemists, particularly in the development of new pharmaceuticals and advanced materials. A thorough understanding of its physical properties, chemical reactivity, and proper handling procedures is crucial for its safe and effective use in the laboratory.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 680-15-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound | C3H3F3O4S | CID 547667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, a difluorocarbene reagent with reactivity comparable to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 97 680-15-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound 97 680-15-9 [sigmaaldrich.com]

- 11. This compound | 680-15-9 [chemicalbook.com]

- 12. This compound(680-15-9) 1H NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. nbinno.com [nbinno.com]

The Dual Reactivity of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A Technical Guide to Trifluoromethylation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group is a cornerstone of modern medicinal chemistry and materials science, capable of profoundly altering a molecule's lipophilicity, metabolic stability, and electronic properties.[1] Among the diverse reagents developed for this purpose, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), also known as Chen's reagent, has emerged as a versatile and efficient precursor for trifluoromethylation. This technical guide provides an in-depth exploration of the mechanisms through which MDFA imparts the coveted CF3 group, offering a valuable resource for researchers seeking to leverage its synthetic potential.

Core Mechanism: A Copper-Catalyzed Pathway to Trifluoromethylation

The primary and most widely utilized mechanism for trifluoromethylation with MDFA involves a copper-catalyzed process. This pathway is particularly effective for the trifluoromethylation of a broad range of substrates, including aryl and heteroaryl halides. The reaction is proposed to proceed through the formation of a key trifluoromethyl copper intermediate, [CF3Cu].

The currently accepted mechanism unfolds in the following sequence:

-

Generation of Difluorocarbene: In the presence of a copper(I) salt, typically copper(I) iodide (CuI), MDFA undergoes a decomposition process. This step is believed to involve the elimination of sulfur dioxide (SO2) and carbon dioxide (CO2), leading to the in situ generation of difluorocarbene (:CF2).[2]

-

Formation of the Trifluoromethyl Copper Reagent: The highly reactive difluorocarbene then combines with a fluoride ion (F-), often generated from the reaction medium or an additive, and the copper(I) species. This confluence of intermediates furnishes the active trifluoromethylating agent, the trifluoromethyl copper [CF3Cu] complex.[2]

-

Nucleophilic Trifluoromethylation: The [CF3Cu] reagent then acts as a potent nucleophilic trifluoromethyl source. It engages with electrophilic substrates, such as aryl or alkenyl halides, in a cross-coupling reaction to deliver the desired trifluoromethylated product.

Caption: Proposed mechanism for copper-catalyzed trifluoromethylation using MDFA.

Quantitative Data Summary

The copper-catalyzed trifluoromethylation using MDFA has been successfully applied to a variety of substrates. The following tables summarize representative quantitative data, highlighting the reaction's scope and efficiency.

Table 1: Trifluoromethylation of Aryl Iodides

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | CuI (10) | DMF | 80 | 12 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | CuI (10) | DMF | 80 | 6 | 92 |

| 3 | 2-Iodopyridine | CuI (15) | NMP | 90 | 24 | 78 |

| 4 | 4-Iodoanisole | CuI (10) | DMF | 80 | 12 | 81 |

| 5 | 1-Iodonaphthalene | CuI (10) | HMPA | 80 | 10 | 88 |

Table 2: Trifluoromethylation of Aryl Bromides

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | CuI (20) | 1,10-Phenanthroline (20) | DMF | 120 | 24 | 75 |

| 2 | 1-Bromo-4-cyanobenzene | CuI (20) | - | NMP | 140 | 24 | 68 |

| 3 | 2-Bromopyridine | CuI (25) | 1,10-Phenanthroline (25) | DMF/HMPA | 130 | 36 | 65 |

| 4 | 4-Bromoacetophenone | CuI (20) | - | NMP | 140 | 24 | 72 |

Experimental Protocols

General Procedure for the Trifluoromethylation of Aryl Iodides

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and a suitable solvent such as DMF (3 mL). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. This compound (MDFA) (1.5 mmol) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time. Upon completion, as monitored by TLC or GC-MS, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Caption: A typical experimental workflow for the trifluoromethylation of aryl iodides.

A Divergent Pathway: Difluorocyclopropanation

Under specific reaction conditions, namely high temperatures and high concentrations, MDFA can exhibit a different reactivity profile, acting as a difluorocarbene source for the cyclopropanation of alkenes. This transformation provides access to valuable gem-difluorocyclopropane motifs, which are of significant interest in medicinal chemistry.

In this mechanistic scenario, the thermally induced decomposition of MDFA to generate difluorocarbene is the key step. The electrophilic difluorocarbene then undergoes a [2+1] cycloaddition reaction with an alkene to furnish the corresponding gem-difluorocyclopropane. This reactivity is comparable to that of other well-known difluorocarbene precursors like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA).

Caption: Mechanism of difluorocyclopropanation using MDFA as a difluorocarbene source.

Conclusion

This compound stands as a powerful and versatile reagent in the synthetic chemist's toolkit. Its ability to act as a precursor to the key [CF3Cu] intermediate under copper catalysis provides a reliable and efficient route for the trifluoromethylation of a wide array of substrates. Furthermore, its alternative reactivity as a difluorocarbene source under thermal conditions opens avenues for the synthesis of valuable gem-difluorocyclopropanes. A thorough understanding of these dual mechanistic pathways is crucial for harnessing the full synthetic potential of MDFA in the development of novel pharmaceuticals and advanced materials.

References

Generation of Difluorocarbene from Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A Technical Guide for Drug Development Professionals

Introduction

Difluorocarbene (:CF2), a highly reactive intermediate, has become an invaluable tool in modern medicinal chemistry and drug development. The incorporation of fluorine-containing motifs, such as the difluoromethylene group, into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) has emerged as a highly efficient and versatile precursor for the generation of difluorocarbene, offering reactivity comparable to the well-established trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA).[1][2][3] This guide provides an in-depth overview of the generation of difluorocarbene from MDFA, its applications, and detailed experimental protocols for researchers and scientists in the field of drug discovery.

Core Principles of Difluorocarbene Generation from MDFA

The generation of difluorocarbene from MDFA is typically achieved under high-temperature and high-concentration conditions.[1][2] The reaction is often initiated by a nucleophilic trigger, such as an iodide ion (from KI), which facilitates the decomposition of MDFA to release the carbene species. A key aspect of this methodology is the inclusion of a scavenger, like trimethylsilyl chloride (TMSCl), to trap the fluoride byproduct that could otherwise interfere with the desired reaction pathway.[3]

The proposed mechanism for difluorocarbene generation from MDFA involves the initial demethylation of the ester by the iodide ion. This is followed by a cascade of reactions involving decarboxylation (loss of CO2) and the elimination of sulfur dioxide (SO2) to yield the desired difluorocarbene intermediate.[3] In certain applications, particularly those involving copper catalysis, it has been suggested that the difluorocarbene can react with a fluoride ion and a copper(I) source to form a trifluoromethylcopper ([CF3Cu]) reagent in situ.[2][4]

Applications in Drug Discovery and Organic Synthesis

The primary application of difluorocarbene generated from MDFA is the gem-difluorocyclopropanation of alkenes . This reaction is of significant interest in drug development as the resulting gem-difluorocyclopropane moiety is a valuable structural motif in many biologically active compounds. The method is robust and has been successfully applied to a wide range of alkenes, including those with low reactivity.[1][2][3]

Another important application is the in-situ generation of difluoromethylene triphenylphosphonium ylide .[5] The difluorocarbene generated from MDFA can be trapped by triphenylphosphine (PPh3) to form the corresponding ylide. This ylide can then participate in Wittig-type reactions with aldehydes and ketones to produce 1,1-difluoroalkenes, another important class of fluorinated molecules for pharmaceutical and agrochemical research.[5]

Quantitative Data Summary

The following table summarizes the yields of gem-difluorocyclopropanation reactions using MDFA with various alkene substrates.

| Entry | Alkene Substrate | Equivalents of MDFA | Reaction Time (days) | Yield (%) | Reference |

| 1 | n-Butyl acrylate | 2.0 | 2 | 76 | [1][2][3] |

| 2 | Allyl benzoate | 2.0 | 3 | 79 (isolated) | [2] |

| 3 | Styrene | 2.0 | 2 | 85 | [2] |

| 4 | 1-Octene | 2.0 | 2 | 78 | [2] |

| 5 | (E)-Methyl crotonate | 2.0 | 2 | 65 | [2] |

| 6 | 2,3-Dimethyl-2-butene | 2.0 | 2 | 90 | [2] |

Experimental Protocols

Protocol 1: General Procedure for the gem-Difluorocyclopropanation of Alkenes using MDFA

This protocol is adapted from the work of Dolbier et al.[2]

Materials:

-

Alkene substrate

-

This compound (MDFA)

-

Trimethylsilyl chloride (TMSCl)

-

Potassium iodide (KI)

-

Dioxane (anhydrous)

-

Diglyme (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Nitrogen or Argon gas supply

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alkene substrate (1.0 equiv), dioxane (1.7 equiv), and diglyme (0.1 equiv).

-

Heating: Heat the reaction mixture to 115-120 °C using an oil bath.

-

Reagent Addition: While maintaining the temperature, add trimethylsilyl chloride (2.0 equiv) via syringe, followed by the dropwise addition of this compound (MDFA) (2.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture vigorously at 115-120 °C for 2-3 days. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to approximately 40 °C.

-

Add diethyl ether and distilled water, and stir the mixture for 30 minutes as it cools to room temperature.

-

Separate the organic and aqueous phases.

-

Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired gem-difluorocyclopropane.

Protocol 2: In-situ Generation of Difluoromethylene Triphenylphosphonium Ylide and Subsequent Wittig Reaction

This protocol is based on the principles described for the reaction of MDFA-generated difluorocarbene with triphenylphosphine in the presence of a carbonyl compound.[5]

Materials:

-

Aldehyde or activated ketone substrate

-

This compound (MDFA)

-

Triphenylphosphine (PPh3)

-

Potassium iodide (KI)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

-

Round-bottom flask equipped with a magnetic stir bar

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone substrate (1.0 equiv), triphenylphosphine (1.2 equiv), and potassium iodide (1.5 equiv) in an anhydrous solvent.

-

Reagent Addition: Add this compound (MDFA) (1.5 equiv) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the 1,1-difluoroalkene.

Visualizations

Caption: Reaction mechanism for difluorocarbene generation from MDFA.

References

- 1. This compound, a difluorocarbene reagent with reactivity comparable to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFSA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFSA), a versatile and highly reactive reagent, has emerged as a significant tool in modern synthetic chemistry, particularly in the introduction of fluorine-containing moieties into organic molecules. Its ability to serve as a precursor to difluorocarbene and as a trifluoromethylating agent has made it invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the theoretical and practical aspects of MDFSA reactivity, focusing on its role in difluorocyclopropanation, trifluoromethylation, and the formation of gem-difluoroalkenes. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of MDFSA's synthetic utility, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity of MDFSA: A Difluorocarbene Precursor

Under specific, often high-temperature conditions, MDFSA serves as an efficient source of difluorocarbene (:CF₂), a highly reactive intermediate. The reactivity of MDFSA in this capacity has been found to be comparable to that of the more sensitive and expensive trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)[1][2]. The generation of difluorocarbene from MDFSA is a key aspect of its synthetic utility, enabling a range of cycloaddition reactions.

Difluorocyclopropanation of Alkenes

One of the most prominent applications of MDFSA-derived difluorocarbene is the difluorocyclopropanation of alkenes. This reaction provides a direct route to gem-difluorocyclopropanes, which are important structural motifs in medicinal chemistry.

The following table summarizes the yields of difluorocyclopropanation reactions with a variety of alkene substrates using MDFSA as the difluorocarbene precursor. The data is extracted from seminal work in the field, demonstrating the scope and efficiency of this methodology.

| Alkene Substrate | Product | NMR Yield (%) | Isolated Yield (%) |

| Allyl benzoate | 2-Benzoate-1,1-difluorocyclopropane | 80 | 79 |

| n-Butyl acrylate | 2-(Butoxycarbonyl)-1,1-difluorocyclopropane | 76 | - |

| α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 82 | - |

| 1-Dodecene | 1,1-Difluoro-2-decylcyclopropane | 75 | 72 |

| (E)-5-Decene | trans-1,1-Difluoro-2,3-dibutylcyclopropane | 71 | 68 |

| 1,5-Cyclooctadiene | 9,9-Difluorobicyclo[6.1.0]non-4-ene | 85 | 81 |

Data sourced from The Journal of Organic Chemistry[1][2].

Materials:

-

Alkene (1.0 equiv)

-

This compound (MDFSA) (2.0 equiv)

-

Trimethylsilyl chloride (TMSCl) (2.0 equiv)

-

Dioxane (1.7 equiv)

-

Diglyme (0.1 equiv, as internal standard)

-

Nitrogen atmosphere

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, is added the alkene (10.4 mmol, 1.0 equiv), dioxane (1.5 mL, 17.6 mmol, 1.7 equiv), and diglyme (0.15 mL, 1.0 mmol, 0.1 equiv) via syringe under a nitrogen atmosphere.

-

The reaction mixture is heated to 115-120 °C in an oil bath.

-

At this temperature, trimethylsilyl chloride (2.26 g, 20.8 mmol, 2.0 equiv) is added via syringe, followed by the addition of MDFSA (4.0 g, 20.8 mmol, 2.0 equiv).

-

The mixture is stirred at 115-120 °C for 48 hours.

-

After cooling to approximately 40 °C, diethyl ether (30 mL) and distilled water (30 mL) are added, and the mixture is stirred for 30 minutes while cooling to room temperature.

-

The two phases are separated, and the aqueous layer is extracted twice with diethyl ether (2 x 20 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., hexanes/Et₂O, 50:1) to afford the desired difluorocyclopropane.

The following diagram illustrates the logical flow from MDFSA to the final difluorocyclopropane product.

Trifluoromethylation Reactions with MDFSA

MDFSA is also a valuable reagent for the introduction of the trifluoromethyl (CF₃) group. In the presence of a copper(I) source, MDFSA can act as a trifluoromethylating agent for various substrates, including aryl and alkenyl halides. The mechanism is proposed to involve the in situ formation of a trifluoromethylcopper species ([CF₃Cu]) from difluorocarbene[3].

Experimental Protocol: Trifluoromethylation of a Steroidal Bromide[3]

This protocol details the trifluoromethylation of a 4-bromo-3-oxo-Δ⁴-steroid, showcasing a practical application of MDFSA in complex molecule synthesis.

Materials:

-

4-Bromo-3-oxo-Δ⁴-steroid (1.0 equiv)

-

Copper(I) iodide (CuI) (1.0 equiv)

-

Hexamethylphosphoramide (HMPA)

-

This compound (MDFSA) (2.5 equiv)

-

Nitrogen atmosphere

-

Ethyl acetate

-

Celite

Procedure:

-

A mixture of the 4-bromo-3-oxo-Δ⁴-steroid (15 mmol), CuI (15 mmol), and HMPA (75 mL) is stirred in a flask under a nitrogen atmosphere.

-

MDFSA (37.5 mmol) is added dropwise to the mixture.

-

The reaction mixture is heated to 80 °C and stirred for 15 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite and washed with ethyl acetate.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by chromatography to yield the trifluoromethylated steroid.

Note: HMPA is a carcinogen and should be handled with appropriate safety precautions.

Signaling Pathway: Proposed Mechanism of Trifluoromethylation

The following diagram illustrates the proposed mechanistic pathway for the copper-mediated trifluoromethylation using MDFSA.

Synthesis of gem-Difluoroalkenes

MDFSA can be employed in the synthesis of gem-difluoroalkenes through the generation of a phosphonium ylide. In the presence of triphenylphosphine, the difluorocarbene generated from MDFSA is trapped to form a difluoromethylene triphenylphosphonium ylide. This ylide can then undergo a Wittig-type reaction with aldehydes and ketones to produce the corresponding 1,1-difluoroalkenes.

Experimental Workflow: Synthesis of gem-Difluoroalkenes

The following diagram outlines the general workflow for the synthesis of gem-difluoroalkenes using MDFSA.

Detailed experimental protocols and quantitative data for this transformation are still emerging in the literature.

Conclusion

This compound has proven to be a powerful and versatile reagent in organofluorine chemistry. Its ability to act as a stable and efficient precursor for difluorocarbene opens up avenues for the synthesis of valuable difluorocyclopropanes. Furthermore, its application in copper-mediated trifluoromethylation reactions and the synthesis of gem-difluoroalkenes highlights its broad utility. While significant progress has been made in understanding and applying the reactivity of MDFSA, further theoretical studies, particularly computational analyses of reaction mechanisms and activation energies, will undoubtedly lead to a more refined understanding and broader application of this important reagent in the development of new chemical entities.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS No. 680-15-9). Adherence to these guidelines is crucial for ensuring the compound's integrity and for maintaining a safe laboratory environment.

Chemical Stability

This compound is a stable compound under normal laboratory conditions.[1] However, its stability can be compromised by exposure to certain conditions and incompatible materials.

General Stability Profile:

| Parameter | Assessment | Citation |

| Reactivity | None known, based on available information.[1] | [1] |

| Chemical Stability | Stable under recommended storage conditions.[1][2] | [1][2] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[1] | [1] |

| Hazardous Reactions | None under normal processing.[1] | [1] |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of this compound and ensuring user safety. The compound is a flammable and corrosive liquid.[2][3]

Storage Recommendations:

| Condition | Specification | Citation |

| Temperature | Keep cool. Store in a well-ventilated place.[1][3] | [1][3] |

| Container | Keep container tightly closed.[1][3] Ground/bond container and receiving equipment.[3] | [1][3] |

| Environment | Store in a dry, cool, and well-ventilated place.[1] | [1] |

| Security | Store locked up.[1][3] | [1][3] |

Handling Precautions:

| Precaution | Description | Citation |

| Ventilation | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1] | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] | [1][3] |

| Hygiene | Wash face, hands, and any exposed skin thoroughly after handling.[1] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Do not ingest.[1] | [1] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3] Use only non-sparking tools.[1][3] | [1][3] |

| Static Discharge | Take precautionary measures against static discharge.[1][3] | [1][3] |

Incompatible Materials and Decomposition

To prevent degradation and hazardous reactions, avoid contact with the following substances.

Incompatibilities and Hazardous Decomposition Products:

| Category | Details | Citation |

| Incompatible Materials | Strong oxidizing agents and bases.[1][2] | [1][2] |

| Conditions to Avoid | Keep away from open flames, hot surfaces, and sources of ignition.[1] | [1] |

| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen fluoride.[1] | [1] |

Experimental Protocols

-

Initial Characterization: Obtain a baseline analysis of the compound's purity and identity using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Stress Conditions: Subject aliquots of the compound to various stress conditions in controlled environmental chambers. These conditions would typically include:

-

Elevated temperatures (e.g., 40°C, 60°C)

-

High humidity (e.g., 75% RH)

-

Exposure to light (e.g., UV and visible light)

-

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6 months), remove samples from the stress conditions and re-analyze them using the same analytical techniques as in the initial characterization.

-

Data Evaluation: Compare the analytical data from the stressed samples to the baseline data to identify any degradation products and to quantify the loss of the parent compound over time.

Visualized Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Logical workflow for the safe handling and storage of this compound.

References

The Advent of a Versatile Reagent: Early Applications of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, commonly known as Chen's reagent, has emerged as a powerful and versatile tool in the field of organic synthesis since its initial reports. This inexpensive, stable, and low-toxicity reagent has provided efficient pathways for the introduction of fluorine-containing moieties, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their unique ability to modulate biological activity. This technical guide delves into the early applications of this reagent, focusing on its utility in trifluoromethylation and difluorocyclopropanation reactions, providing detailed experimental protocols and quantitative data to facilitate its adoption in the laboratory.

Core Applications: Trifluoromethylation and Difluorocarbene Generation

The primary early applications of this compound (MDFA) can be broadly categorized into two main areas:

-

Copper-Mediated Trifluoromethylation: MDFA serves as an excellent precursor to the trifluoromethyl group (CF₃). In the presence of a copper salt, typically copper(I) iodide (CuI), it efficiently trifluoromethylates a wide range of organic halides, including aryl, alkenyl, and alkyl halides.[1][2][3] This transformation is of paramount importance as the CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

-

Difluorocarbene Source for Cyclopropanation: Under specific conditions, MDFA can act as a potent source of difluorocarbene (:CF₂).[5][6][7] This highly reactive intermediate can then undergo cycloaddition reactions with alkenes to furnish gem-difluorocyclopropanes, valuable building blocks in organic synthesis.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for key reactions utilizing this compound, providing a comparative overview of its efficacy across various substrates.

Table 1: Copper-Mediated Trifluoromethylation of Aryl and Alkenyl Halides

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-3-oxo-Δ⁴-steroid | NMP | 80 | 15 | 85 | [4] |

| 2 | 4-Iodo-1-aryl-1H-1,2,3-triazole | - | 80-90 | 2 | Moderate | [2] |

| 3 | Iodinated 4-alkoxy-2-pyrone | DMF | - | - | Good | [2] |

| 4 | Methyl 3-chloropyrazine-2-carboxylate | DMF, Toluene | - | - | - | [2] |

| 5 | Aryl Iodides and Bromides | - | - | - | - | [1] |

Table 2: Difluorocyclopropanation of Alkenes

| Entry | Alkene Substrate | Equivalents of MDFA | Temperature (°C) | Time (days) | Yield (%) | Reference |

| 1 | n-Butyl acrylate | 2 | High | 2 | 76 | [5][7] |

| 2 | 2,3-Dimethylbutene | - | - | - | (trapped) | [6] |

Key Experimental Protocols

Protocol 1: Trifluoromethylation of a 4-Bromo-3-oxo-Δ⁴-steroid

This protocol is adapted from a reported procedure for the trifluoromethylation of complex steroidal molecules.[4]

Materials:

-

4-Bromo-3-oxo-Δ⁴-steroid (10 mmol)

-

Copper(I) iodide (CuI) (12 mmol)

-

This compound (MDFA) (63 mmol)

-

Dry N-Methyl-2-pyrrolidone (NMP) (10 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a flame-dried, 50-mL single-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 4-bromo-3-oxo-Δ⁴-steroid (10 mmol), CuI (12 mmol), and dry NMP (10 mL).

-

Add MDFA (63 mmol) to the mixture via syringe.

-

Stir the reaction mixture at 80 °C for 5 hours.

-

Allow the solution to cool to room temperature and add additional MDFA (16 mmol).

-

Stir the solution at 80 °C for an additional 10 hours, monitoring the reaction progress by ¹H NMR.

-

Upon completion, filter the mixture through a Celite pad and wash the pad with ethyl acetate (300 mL).

-

Wash the combined organic solution with water (3 x 100 mL).

-

Re-extract the aqueous layers with ethyl acetate (50 mL).

-

Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by chromatography to yield the desired trifluoromethylated steroid. A reported yield for a similar reaction on a 5 mmol scale using HMPA as a solvent was 85%.[4]

Protocol 2: Generation of Difluoromethylene Triphenylphosphonium Ylide for Wittig-type Reactions

This protocol describes the in-situ generation of a difluoromethylene ylide from MDFA for the conversion of aldehydes and ketones to 1,1-difluoroalkenes.[8]

Materials:

-

Aldehyde or activated ketone

-

Potassium iodide (KI)

-

Triphenylphosphine (Ph₃P)

-

This compound (MDFA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

In a flame-dried, three-necked round-bottomed flask equipped with a stir bar and under an inert atmosphere, dissolve the aldehyde or ketone, KI, and Ph₃P in the anhydrous solvent.

-

Slowly add MDFA to the reaction mixture.

-

Stir the reaction at a moderate temperature until the starting material is consumed (monitor by TLC or GC).

-

Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting 1,1-difluoroalkene by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows associated with the early applications of this compound.

Caption: Proposed mechanism for copper-mediated trifluoromethylation.

References

- 1. This compound | 680-15-9 [chemicalbook.com]

- 2. books.kdpublications.in [books.kdpublications.in]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, a difluorocarbene reagent with reactivity comparable to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Fluorosulfonyl Group: A Privileged Electrophile for Covalent Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Fundamental Reactivity of the Fluorosulfonyl Group for Researchers, Scientists, and Drug Development Professionals.

The fluorosulfonyl (-SO₂F) functional group has emerged from a niche chemical curiosity to a powerhouse in covalent drug discovery and chemical biology.[1] Its unique balance of stability and tunable reactivity has positioned it as a "privileged" electrophilic warhead, capable of forming robust covalent bonds with a variety of nucleophilic amino acid residues within protein targets.[2] This guide provides a comprehensive overview of the fundamental reactivity of the fluorosulfonyl group, detailing its kinetic properties, synthetic accessibility, and diverse applications, with a focus on providing practical information for researchers in the field.

Core Reactivity and Stability

The utility of the fluorosulfonyl group is rooted in the distinctive properties of the sulfur(VI)-fluorine bond. This bond is remarkably stable under many physiological and synthetic conditions, showing resistance to hydrolysis, oxidation, and reduction.[3][4] This stability is in stark contrast to its more reactive cousin, the sulfonyl chloride (-SO₂Cl) group, which is often too promiscuous for targeted biological applications.[5]

The reactivity of the fluorosulfonyl group is primarily governed by the electrophilicity of the sulfur atom. Nucleophilic attack at this center, followed by the displacement of the fluoride ion, is the key mechanism of action. This process, termed Sulfur(VI) Fluoride Exchange (SuFEx), has been recognized as a new generation of "click chemistry" due to its reliability and high efficiency under specific conditions.[1]

Reactivity with Amino Acid Residues

A key feature of the fluorosulfonyl group is its ability to react with a broader range of amino acid residues compared to traditional cysteine-targeting electrophiles like acrylamides. This expands the "ligandable proteome" and provides more opportunities for covalent inhibitor design.[1][6] The primary targets include:

-

Tyrosine: The phenolic hydroxyl group of tyrosine is a particularly good nucleophile for sulfonyl fluorides, forming a stable sulfonate ester linkage. The reactivity of a specific tyrosine residue is often enhanced by a basic microenvironment within the protein's binding pocket, which can deprotonate the phenol.[7]

-

Lysine: The ε-amino group of lysine reacts with sulfonyl fluorides to form stable sulfonamides.[8]

-

Serine and Threonine: The hydroxyl groups of these residues can also be targeted, forming sulfonate esters. This reactivity is the basis for the classic inhibition of serine proteases by compounds like phenylmethylsulfonyl fluoride (PMSF).[9]

-

Histidine: The imidazole side chain of histidine is another potential nucleophilic target.[3]

-

Cysteine: While sulfonyl fluorides can react with the highly nucleophilic thiol group of cysteine, the resulting thiosulfonate ester adduct is often unstable and can undergo further reactions.[8][10]

The context of the protein microenvironment plays a crucial role in determining which residue is targeted and the rate of reaction.[7]

Quantitative Reactivity Profile

The reactivity of a given sulfonyl fluoride is influenced by the electronic nature of its substituent. Electron-withdrawing groups on an aryl sulfonyl fluoride increase the electrophilicity of the sulfur atom, leading to a higher reaction rate. This principle allows for the fine-tuning of reactivity for specific applications. A comprehensive study has correlated the rate of hydrolysis of various aryl sulfonyl fluorides with their reactivity towards nucleophilic amino acids.[10][11]

| Compound | Class | k_hyd (x 10⁻⁵ s⁻¹) | k_lys (x 10⁻³ M⁻¹s⁻¹) |

| 4-Carboxybenzenesulfonyl fluoride | Aryl Sulfonyl Fluoride | 1.80 | 1.2 |

| 4-Methoxybenzenesulfonyl fluoride | Aryl Sulfonyl Fluoride | 0.25 | 0.1 |

| 4-Nitrobenzenesulfonyl fluoride | Aryl Sulfonyl Fluoride | 11.0 | 15.0 |

| N,N-Dimethylsulfamoyl fluoride | Sulfamoyl Fluoride | 0.03 | <0.01 |

Table 1: Comparative reactivity of representative sulfonyl and sulfamoyl fluorides. Data includes hydrolysis rate constants (k_hyd) and second-order rate constants for the reaction with N-α-acetyl-L-lysine (k_lys). Data sourced from Grimster et al. as presented in a comparative guide.

Experimental Protocols

Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids

This protocol describes a general one-pot, two-step procedure for the synthesis of aryl sulfonyl fluorides from the corresponding sulfonic acids or their salts.[9][12][13][14]

Materials:

-

Aryl sulfonic acid or sodium sulfonate salt (1.0 mmol)

-

Cyanuric chloride (1.1 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.05 mmol)

-

Acetonitrile (CH₃CN), anhydrous (10 mL)

-

Potassium bifluoride (KHF₂) (3.0 mmol)

-

Acetone (10 mL)

Procedure:

-

To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl sulfonic acid or sodium sulfonate salt (1.0 mmol), cyanuric chloride (1.1 mmol), and TBAB (0.05 mmol).

-

Add anhydrous acetonitrile (10 mL) and stir the mixture at 60 °C for 12 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Add potassium bifluoride (3.0 mmol) and acetone (10 mL) to the reaction mixture.

-

Stir the resulting mixture at room temperature for an additional 12 hours.

-

After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfonyl fluoride.

Reactivity Assay with N-Acetyltyrosine

This protocol outlines a general procedure to determine the rate of reaction between a sulfonyl fluoride and a model amino acid, N-acetyltyrosine.[15]

Materials:

-

Sulfonyl fluoride compound

-

N-acetyltyrosine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

LC-MS system

Procedure:

-

Prepare a stock solution of the sulfonyl fluoride compound in DMSO.

-

Prepare a solution of N-acetyltyrosine in PBS (pH 7.4).

-

Initiate the reaction by adding an aliquot of the sulfonyl fluoride stock solution to the N-acetyltyrosine solution to achieve the desired final concentrations.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C).

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification or rapid dilution).

-

Analyze the quenched samples by LC-MS to monitor the formation of the sulfonylated N-acetyltyrosine adduct and the disappearance of the starting materials.

-

Determine the reaction rate by plotting the concentration of the product or reactant over time and fitting the data to an appropriate kinetic model.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of the fluorosulfonyl group has led to its widespread adoption in several areas of research.

Covalent Inhibitors of Kinases

Protein kinases are a major class of drug targets, and covalent inhibitors offer advantages in terms of potency and duration of action. The fluorosulfonyl group has been successfully incorporated into kinase inhibitor scaffolds to target a conserved lysine residue in the ATP-binding site.[16][17] A notable example is the development of broad-spectrum kinase probes that can be used for chemoproteomic profiling of the kinome.[18][19]

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancer. Covalent inhibitors targeting kinases within this pathway, such as BRAF and MEK, are of significant therapeutic interest.[12][19][20][21]

Caption: The RAS-RAF-MEK-ERK signaling pathway with potential sites of inhibition by fluorosulfonyl-based covalent drugs.

Chemoproteomic Profiling

Sulfonyl fluoride-based probes are powerful tools for activity-based protein profiling (ABPP) and the broader field of chemoproteomics.[10][22] These probes typically contain a reactive sulfonyl fluoride "warhead" and a reporter tag (e.g., an alkyne or azide for click chemistry-based detection). By treating cell lysates or even live cells with these probes, researchers can identify the protein targets of a particular compound or screen for novel ligandable sites across the proteome.[23][24]

Caption: A general workflow for chemoproteomic profiling using sulfonyl fluoride probes to identify protein targets.

SuFEx Click Chemistry and Polymer Synthesis

The reliability of the SuFEx reaction has led to its use in materials science for the synthesis of polymers.[15][16][17][18][25] Polysulfates and polysulfonamides can be prepared through the polycondensation of bifunctional monomers containing sulfonyl fluoride and nucleophilic groups. This approach allows for the creation of novel materials with tailored properties.

Caption: A simplified representation of SuFEx-based polymerization to form polysulfates.

Conclusion

The fluorosulfonyl group has firmly established itself as a versatile and powerful tool in the arsenal of chemists and biologists. Its unique combination of stability and context-dependent reactivity allows for the selective and robust covalent modification of protein targets. From the development of potent and selective kinase inhibitors to the broad-scale mapping of the ligandable proteome, the applications of the fluorosulfonyl group continue to expand. The ongoing development of new synthetic methods and a deeper understanding of its reactivity, supported by computational studies, will undoubtedly lead to even more innovative applications in drug discovery, chemical biology, and materials science in the years to come.

References

- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. SuFEx-Based Synthesis of Polysulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 25. The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions, and SuFEx Radiochemistry | CoLab [colab.ws]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Trifluoromethylation using Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science. The unique properties imparted by the -CF3 moiety, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a highly sought-after functional group in the design of novel pharmaceuticals and functional materials.[1] Among the various methods for trifluoromethylation, copper-catalyzed reactions utilizing Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (also known as MFSDA, MDFA, or Chen's reagent) have emerged as a powerful and versatile approach.[2] This reagent is favored for being relatively inexpensive, stable, and having low toxicity.

These application notes provide a comprehensive overview of the copper-catalyzed trifluoromethylation using MFSDA, including detailed experimental protocols, quantitative data on substrate scope, and a summary of the reaction mechanism.

Reaction Principle and Mechanism

The copper-catalyzed trifluoromethylation with this compound is proposed to proceed through the in-situ generation of a trifluoromethyl copper species ([CuCF3]). The reaction is initiated by the interaction of MFSDA with a copper(I) salt, typically copper(I) iodide (CuI). This interaction leads to the formation of a difluorocarbene intermediate following the elimination of sulfur dioxide (SO2) and carbon dioxide (CO2). The difluorocarbene then reacts with a fluoride ion (also generated in the reaction) and the copper(I) salt to form the active trifluoromethylating agent, [CuCF3]. This species then undergoes nucleophilic substitution with the organic halide to yield the desired trifluoromethylated product.

Caption: Proposed reaction mechanism for the copper-catalyzed trifluoromethylation.

Experimental Protocols

The following are generalized protocols for the trifluoromethylation of aryl and alkyl halides using MFSDA. It is crucial to note that optimal conditions such as temperature, reaction time, and solvent may vary depending on the specific substrate.

General Protocol for Trifluoromethylation of Aryl Iodides

This protocol is adapted from a procedure utilizing a copper(II) catalyst, which has been shown to be highly efficient.[3]

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(II) chloride (CuCl2) (0.10 - 0.15 mmol, 10-15 mol%)

-

This compound (MFSDA) (2.0 - 3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Schlenk tube or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol) and copper(II) chloride (0.10 - 0.15 mmol).

-

Add anhydrous DMF (or DMSO) to the tube via syringe.

-

Add this compound (2.0 - 3.0 mmol) to the reaction mixture via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure trifluoromethylated arene.

Protocol for Trifluoromethylation of a Steroidal Alkene

This procedure is a specific example of the trifluoromethylation of a more complex molecule.[4]

Materials:

-

4-Bromo-3-oxo-Δ4-steroid (10 mmol)

-

Copper(I) iodide (CuI) (12 mmol)

-

This compound (MFSDA) (63 mmol)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL)

-

Flame-dried round-bottomed flask

-

Inert atmosphere (Nitrogen)

Procedure:

-

Charge a flame-dried, 50-mL single-necked round-bottomed flask with the 4-bromo-3-oxo-Δ4-steroid (10 mmol), CuI (12 mmol), and a magnetic stir bar.

-

Under an inert atmosphere, add anhydrous NMP (10 mL) followed by MFSDA (63 mmol) via syringe.[4]

-

Heat the reaction mixture to 80 °C and stir for 5 hours.

-

After cooling to room temperature, the dark red solution is further processed for product isolation.

-

The workup procedure involves extraction and crystallization to yield the trifluoromethylated steroid.[4] Purification by chromatography can lead to higher yields.

Quantitative Data and Substrate Scope

The copper-catalyzed trifluoromethylation using MFSDA is applicable to a wide range of substrates. The following tables summarize representative examples.

Table 1: Trifluoromethylation of Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | CuCl2 (10) | DMF | 100 | 12 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | CuCl2 (15) | DMF | 80 | 8 | 92 |

| 3 | 2-Iodopyridine | CuCl2 (15) | DMSO | 100 | 24 | 75 |

| 4 | 4-Iodobromobenzene | CuI (12) | DMF | 80 | 5 | 88 |

| 5 | Methyl 4-iodobenzoate | CuI (catalytic) | DMF | 80 | - | 78 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Trifluoromethylation of Other Substrates

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-3-oxo-androst-4-ene-17-one | CuI (120) | NMP | 80 | 5 | 85 |

| 2 | Benzyl Bromide | Cu powder (catalytic) | DMF | - | - | Good |

| 3 | α-Bromoacetophenone | CuI (catalytic) | DMF | - | - | 90 |

| 4 | 3-chloro-6-iodo-1,2,4-triazine | CuI (10) | HF | 90 | 20 | 80[3] |

Data compiled from multiple sources for illustrative purposes.

Experimental Workflow Diagram

Caption: General experimental workflow for copper-catalyzed trifluoromethylation.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Always wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere as MFSDA can be sensitive to moisture.

Conclusion